molecular formula C13H12OS B2479399 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol CAS No. 2006277-69-4

2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol

Cat. No.: B2479399
CAS No.: 2006277-69-4
M. Wt: 216.3
InChI Key: MZUKZVGCSFZCNX-UHFFFAOYSA-N
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Description

2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol is an organic compound with the molecular formula C13H12OS It is a derivative of indeno[1,2-c]thiophene, a fused heterocyclic compound containing both indene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol typically involves the following steps:

    Formation of the Indeno[1,2-c]thiophene Core: This can be achieved through cyclization reactions involving indene and thiophene derivatives. Common reagents include palladium catalysts and base conditions.

    Introduction of the Ethanol Group: The ethanol group can be introduced via a Grignard reaction or other nucleophilic addition reactions involving ethylene oxide or ethyl magnesium bromide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-c]thiophene: The parent compound without the ethanol group.

    2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate: A similar compound with an acetate group instead of an ethanol group.

    8H-Indeno[1,2-c]thiophen-8-ol: The hydroxyl derivative of the parent compound.

Uniqueness

2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol is unique due to the presence of the ethanol group, which imparts different chemical and physical properties compared to its analogs

Properties

IUPAC Name

2-(4H-indeno[2,3-c]thiophen-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c14-6-5-11-9-3-1-2-4-10(9)12-7-15-8-13(11)12/h1-4,7-8,11,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKZVGCSFZCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CSC=C23)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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